molecular formula C8H8O4 B031418 2-hydroxy-2-(4-hydroxyphenyl)acetic acid CAS No. 1198-84-1

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B031418
CAS No.: 1198-84-1
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
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Description

p-Hydroxymandelic acid: is a valuable aromatic compound widely used in the production of pharmaceuticals and food additivesThis compound is characterized by its phenolic structure, which contributes to its diverse chemical reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol and glyoxylic acid. This reaction typically involves the use of a quaternary ammonium salt as a catalyst . Another method involves the microbial production of p-hydroxymandelic acid using engineered Escherichia coli strains. These strains are designed to overproduce l-tyrosine, which is then converted to p-hydroxymandelic acid through a biosynthetic pathway .

Industrial Production Methods: The industrial production of p-hydroxymandelic acid often relies on chemical synthesis due to its efficiency and scalability. microbial production methods are gaining attention due to their sustainability and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxymandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

p-Hydroxymandelic acid is similar to other mandelic acid derivatives, such as:

Uniqueness: p-Hydroxymandelic acid is unique due to its phenolic hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and the development of biosensors .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862596
Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxymandelic acid
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CAS No.

1198-84-1, 7198-10-9
Record name (±)-4-Hydroxymandelic acid
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Record name 4-Hydroxymandelic acid
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Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Record name 4-hydroxyphenylglycolic acid
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Record name DL-4-hydroxymandelic acid
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Record name 4-HYDROXYMANDELIC ACID
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Record name p-Hydroxymandelic acid
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Melting Point

103 - 106 °C
Record name p-Hydroxymandelic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The European patent specification EP-0,368,696 describes the condensation of a glyoxylic acid with phenol in the presence of a water-insoluble amine, to form a 12:84 mixture of 2- and 4-hydroxymandelic acid respectively. Then the excess of phenol is extracted with 1,1-dimethyl-1-methoxypropane. Only 70-74% of the paraisomer, 4-hydroxymandelic acid, is isolated leaving a non-separable mixture of approximately 1:1 2- and 4-hydroxymandelic acid.
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Synthesis routes and methods II

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
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Synthesis routes and methods III

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It is known that glyoxylic acid in alkaline aqueous medium is little stable and dismutes when hot quantitatively into oxalic and glycolic acids by Cannizzaro's reaction (BOETTINGER, Ber., I880, 13 I931I). For this reason, reactions that involve glyoxylic acid in alkaline aqueous medium are achieved at a temperature lower or equal to the room temperature. Thus, in the process described in French Pat. No. 2,132,364, condensation of glyoxylic acid with phenol in excess dissolved in 10% aqueous sodium hydroxide solution is achieved at 15° to 25° C. in 36 hours. In German Pat. No. 621 567, an alkaline aqueous solution of phenol and glyoxylic acid is held several days at the room temperature to obtain racemic parahydroxymandelic acid. J. GOODMAN et Al. .,Biochem. Biophys. Acta, 1968, 156, 364.67, condense glyoxylic acid with gaiacol in 68 hours at 25° C., and J. KAMLET, U.S. Pat. No. 2,640,083 proceeds in 48 hours at 15°-20° C. to prepare racemic 4-hydroxy 3-methoxy mandelic acid. Recently, Belgian Pat. No. 867 287 has described a process for obtaining an alkaline metal salt of solid monohydrated parahydroxymandelic acid by condensing glyoxylic acid with phenol in excess in alkaline aqueous solution at a temperature slightly higher than room temperature either in 18 hours from 30° to 35° C. (example 1) or 5 hours at 35° C. (example 2), or again 8 hours at 35° C. (example 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-2-(4-hydroxyphenyl)acetic acid
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2-hydroxy-2-(4-hydroxyphenyl)acetic acid
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2-hydroxy-2-(4-hydroxyphenyl)acetic acid
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2-hydroxy-2-(4-hydroxyphenyl)acetic acid
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2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Reactant of Route 6
2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 4-hydroxymandelic acid?

A1: 4-Hydroxymandelic acid has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.

Q2: What are the key structural features of 4-hydroxymandelic acid?

A2: This compound contains a benzene ring with two substituents: a carboxylic acid group (-COOH) and a hydroxyl group (-OH) at the para position relative to each other.

Q3: Can 4-hydroxymandelic acid be separated into its enantiomers?

A3: Yes, 4-hydroxymandelic acid exists as two enantiomers (R and S) and can be separated using chiral stationary phases in liquid chromatography. []

Q4: Is 4-hydroxymandelic acid fluorescent?

A4: While 4-hydroxymandelic acid itself doesn't exhibit strong fluorescence, its oxidation product, 4-hydroxybenzaldehyde, does. This property can be utilized for activity measurement of enzymes like laccase and bilirubin oxidase. []

Q5: How is 4-hydroxymandelic acid synthesized?

A5: 4-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol with glyoxylic acid in an aqueous alkaline medium. The reaction can be catalyzed by various metal ions like Zn2+ and Al3+. [, , ]

Q6: What is the role of metal catalysts in the synthesis of 4-hydroxymandelic acid?

A6: Metal catalysts like Zn2+ can direct the regioselectivity of the reaction, favoring the formation of 4-hydroxymandelic acid over its isomer, 2-hydroxymandelic acid. []

Q7: Can 4-hydroxymandelic acid be converted to 4-hydroxybenzaldehyde?

A7: Yes, 4-hydroxymandelic acid can be oxidatively decarboxylated to 4-hydroxybenzaldehyde using enzymes like laccase and bilirubin oxidase or through chemical oxidation with copper (II) hydroxide. [, ]

Q8: What is the biological significance of 4-hydroxymandelic acid?

A8: 4-Hydroxymandelic acid is an intermediate in the bacterial degradation pathway of mandelic acid in certain Pseudomonas species. []

Q9: How is 4-hydroxymandelic acid used in enzyme activity assays?

A9: The oxidative decarboxylation of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde, catalyzed by enzymes like laccase and bilirubin oxidase, can be monitored colorimetrically. This allows for a quantitative measurement of enzyme activity. []

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